molecular formula C22H20N2O4S B2373461 N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide CAS No. 670266-79-2

N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide

Cat. No.: B2373461
CAS No.: 670266-79-2
M. Wt: 408.47
InChI Key: MYPORQJFBQOGAK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoquinoline sulfonamides, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-butylaniline with phthalic anhydride, followed by cyclization and sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antibacterial or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric inhibitor of enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound binds to an allosteric site on the enzyme, altering its conformation and inhibiting its activity. This mechanism is distinct from other inhibitors and highlights the compound’s potential in overcoming drug resistance.

Comparison with Similar Compounds

Uniqueness: N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-2-3-5-14-8-10-16(11-9-14)24-29(27,28)17-12-15-6-4-7-18-20(15)19(13-17)22(26)23-21(18)25/h4,6-13,24H,2-3,5H2,1H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPORQJFBQOGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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